3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid
Description
3-(3-{[(3-Hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid is a synthetic acrylic acid derivative featuring a sulfonamide group attached to a 4-methylphenyl ring. This structure suggests applications in medicinal chemistry, particularly as a pharmacophore for enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
(E)-3-[3-(3-hydroxypropylsulfamoyl)-4-methylphenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-10-3-4-11(5-6-13(16)17)9-12(10)20(18,19)14-7-2-8-15/h3-6,9,14-15H,2,7-8H2,1H3,(H,16,17)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHDEOLHQDOWDP-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid typically involves multi-step organic reactions. One common approach is to start with the sulfonation of 4-methylphenylacrylic acid, followed by the introduction of the hydroxypropylamino group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The acrylic acid moiety can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde derivatives, while reduction of the sulfonamide group may produce primary amines.
Scientific Research Applications
3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3-{[(3-hydroxypropyl)amino]sulfonyl}-4-methylphenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the hydroxypropyl group may enhance solubility and bioavailability. The acrylic acid moiety can participate in covalent bonding with target molecules, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
(E)-2-(4-Methanesulfonylphenyl)-3-(3-bromo-4-hydroxyphenyl)acrylic Acid (C1)
Structural Differences :
- Sulfonyl Group: C1 contains a methanesulfonyl (-SO₂CH₃) group instead of the hydroxypropylamino-sulfonyl (-SO₂NH(CH₂)₃OH) group in the target compound.
- Substituents: C1 has a 3-bromo-4-hydroxyphenyl group, introducing bromine and phenolic hydroxyl groups, which are absent in the target compound.
Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)
Structural Differences :
- Functional Group : An ester (acrylate) rather than a carboxylic acid.
- Backbone : Features a tetrahydrofurfuryl alkoxy group instead of a sulfonamide-substituted phenyl ring.
Key Properties :
- Molecular Weight : 156.18 g/mol (smaller than the target compound due to lack of aromatic and sulfonamide groups) .
- Metabolism : Shared metabolite (tetrahydrofurfuryl alcohol) suggests rapid ester hydrolysis in vivo .
Applications : Primarily used in polymer production (e.g., adhesives, coatings) due to its reactive acrylate group .
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structural Differences :
- Substituents : Contains 3,4-dihydroxyphenyl groups instead of sulfonamide and methylphenyl groups.
- Acid Group : Retains the acrylic acid moiety but lacks sulfur-based functional groups.
Physical Properties :
- Appearance : Yellow crystalline solid .
- Polarity : High due to catechol structure, enhancing antioxidant activity .
Applications : Widely studied in pharmacology (antioxidant, anti-inflammatory) and food/cosmetic industries .
Perfluorinated Benzoic Acid Derivatives (e.g., CAS 68568-54-7)
Structural Differences :
- Electron-Withdrawing Groups: Include perfluoroalkyl sulfonyl and tetrachloro substituents, contrasting with the target compound’s hydroxypropylamino-sulfonyl group.
- Acid Group : Benzoic acid core instead of acrylic acid.
Properties :
3-(3-(n-Isopropylsulfamoyl)-4-methoxyphenyl)acrylic Acid (CAS 786728-87-8)
Structural Differences :
- Sulfonamide Substituent : n-Isopropyl group vs. 3-hydroxypropyl in the target compound.
- Phenyl Substituent : 4-methoxy instead of 4-methyl.
Implications :
- Hydrophobicity : The isopropyl group increases lipophilicity compared to the hydroxypropyl chain.
Comparative Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
